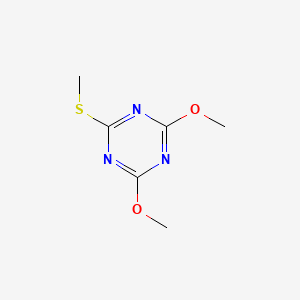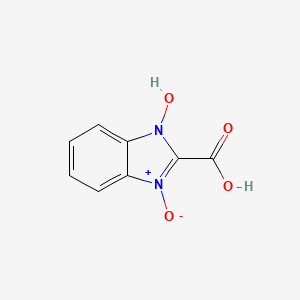
ethane-1,2-disulfonic acid;1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-disulfonic acid;1,3-thiazole is a compound that combines the properties of both ethane-1,2-disulfonic acid and 1,3-thiazole. Ethane-1,2-disulfonic acid is a diprotic sulfonic acid with strong acidic properties, while 1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethylene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the formation of the desired disulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the sulfonation process.
For the synthesis of 1,3-thiazole, a common method involves the cyclization of thioamides with α-haloketones or α-haloesters. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, to promote the cyclization process.
Industrial Production Methods
Industrial production of ethane-1,2-disulfonic acid often involves large-scale sulfonation reactors where ethylene is reacted with sulfur trioxide or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
1,3-Thiazole is produced industrially through the reaction of thioamides with α-haloketones or α-haloesters in large reactors. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.
1,3-Thiazole also participates in several types of reactions, such as:
Electrophilic substitution: It can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom.
Nucleophilic substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acids.
Substitution: Sulfonate esters, amides, and other derivatives.
Scientific Research Applications
Ethane-1,2-disulfonic acid;1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,2-disulfonic acid;1,3-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one less carbon atom.
1,3-Propanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one additional carbon atom.
1,2,4-Thiadiazole: Similar to 1,3-thiazole but with an additional nitrogen atom in the ring.
Uniqueness
Ethane-1,2-disulfonic acid;1,3-thiazole is unique due to the combination of strong acidic properties from the disulfonic acid and the heterocyclic nature of the thiazole ring. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
31805-43-3 |
|---|---|
Molecular Formula |
C8H12N2O6S4 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
ethane-1,2-disulfonic acid;1,3-thiazole |
InChI |
InChI=1S/2C3H3NS.C2H6O6S2/c2*1-2-5-3-4-1;3-9(4,5)1-2-10(6,7)8/h2*1-3H;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
LGDQICCSLIWDKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=N1.C1=CSC=N1.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















